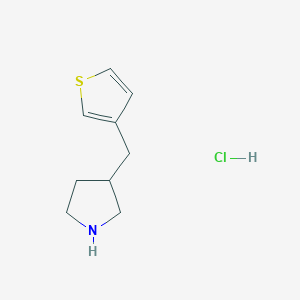

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride

説明

特性

IUPAC Name |

3-(thiophen-3-ylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-3-10-6-8(1)5-9-2-4-11-7-9;/h2,4,7-8,10H,1,3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBUUVMQLVLDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Titanium–Magnesium Catalyzed Carbometallation Approach

A notable method for synthesizing heteroatom-containing pyrrolidine derivatives, which can be adapted for 3-(Thiophen-3-ylmethyl)pyrrolidine, involves the titanium–magnesium catalyzed carbometallation of N-allyl-substituted propargylamines. This method proceeds as follows:

- React N-(thiophen-2-ylmethyl)-N-(3-(trimethylsilyl)prop-2-ynyl)amines with diethylzinc (Et2Zn) in the presence of titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) catalysts.

- The reaction occurs in dichloromethane at room temperature over approximately 18 hours.

- The process results in methylenepyrrolidine derivatives with defined stereochemistry (Z-configuration) of the double bond.

- The mechanism involves formation of a titanacyclopropane intermediate, coordination with the enyne substrate, and subsequent transmetallation to an organozinc intermediate, which upon hydrolysis yields the pyrrolidine derivative.

This approach is valuable for constructing pyrrolidine rings bearing heteroaryl substituents such as thiophene and could be adapted to target the 3-(thiophen-3-ylmethyl) substitution pattern by appropriate choice of starting materials (e.g., N-(thiophen-3-ylmethyl) propargylamines).

Condensation of Thiophene-Substituted Succinic Acid Derivatives

Another pathway involves the use of thiophene-substituted succinic acid derivatives:

- Starting from 2-(3-methylthiophen-2-yl)succinic acid, condensation with aminoalkyl compounds leads to pyrrolidine-2,5-dione derivatives.

- For example, condensation with aminoacetic acid yields intermediates that can be further transformed into pyrrolidine derivatives bearing thiophene substituents.

- Although these examples focus on pyrrolidine-2,5-dione derivatives rather than the simple pyrrolidine hydrochloride salt, the methodology indicates a viable route to incorporate thiophene rings into pyrrolidine frameworks through condensation and cyclization reactions.

Reduction of Pyrrolidinone Precursors

A general method for preparing substituted pyrrolidines involves:

- Starting from the corresponding pyrrolidinone (lactam) hydrochloride salts.

- Reduction using strong hydride reagents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent.

- The reduction converts the lactam carbonyl to the pyrrolidine ring, yielding the substituted pyrrolidine.

- Subsequent treatment with hydrochloric acid forms the hydrochloride salt.

This method is well-established for related piperidine derivatives and can be adapted for pyrrolidine analogs. Conditions typically involve controlled addition of LiAlH4 at temperatures between 10°C and 45°C, followed by heating the reaction mixture between 45°C and 70°C to complete reduction.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The titanium–magnesium catalyzed method enables the formation of pyrrolidine rings with precise stereochemical control, which is crucial for biological activity. The reaction mechanism involves organometallic intermediates facilitating cyclization and functionalization simultaneously.

The condensation approach highlights the versatility of thiophene-substituted succinic acids as building blocks, allowing the synthesis of a variety of pyrrolidine derivatives with potential for further functionalization. However, this route often leads to pyrrolidine-2,5-dione structures rather than fully reduced pyrrolidines.

Reduction of lactam precursors with lithium aluminum hydride is a classical and highly effective method to obtain pyrrolidines. This approach is scalable and can be adapted for various substituted pyrrolidinones, including those bearing thiophene substituents, by appropriate precursor design. The hydrochloride salt formation improves compound stability and handling.

化学反応の分析

Types of Reactions

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiophene derivatives.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

科学的研究の応用

Neuropharmacology

2.1 Cognitive Enhancement

Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of specific pathways involved in neuroinflammation may contribute to cognitive enhancement.

| Mechanism | Potential Effect |

|---|---|

| Inhibition of neuroinflammation | Cognitive enhancement |

| Activation of caspase pathways | Induction of apoptosis in neurons |

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest for 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride. Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic pathways associated with cancer and other diseases.

| Enzyme | Inhibition Potential |

|---|---|

| HsmtKAS | Significant inhibition |

| 5-lipoxygenase | Potential inhibitor |

In Vitro Studies

A study conducted on structurally related compounds indicated that they inhibited the proliferation of cancer cells at concentrations ranging from 10 µM to 50 µM, showing a dose-dependent response.

Mechanistic Studies

Research into the mechanism of action revealed that compounds with a thiophene-pyrrolidine structure could induce apoptosis in cancer cells by activating caspase pathways.

作用機序

The mechanism of action of 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains.

類似化合物との比較

Structural and Functional Differences

- Thiophene vs. Aromatic Substitutents : The thiophene-methyl group in the target compound introduces sulfur-based π-electron density, which is less electron-rich than phenyl rings but may improve metabolic stability compared to methoxy or trifluoromethyl groups .

- Polarity: The trifluoromethoxy and trifluoromethyl groups in analogs (e.g., CAS 1286761-93-0 and C₁₁H₁₃ClF₃NO) increase electronegativity and lipophilicity, whereas the methoxyphenyl group (CAS 2624135-46-0) enhances solubility in polar solvents .

生物活性

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClN₁S

- CAS Number : 1864056-14-3

- Molecular Weight : 201.71 g/mol

The compound features a pyrrolidine ring substituted with a thiophene moiety, which is critical for its biological activity. The presence of the thiophene ring enhances the compound's ability to interact with biological targets through π-π interactions and hydrogen bonding.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. This compound may function as an enzyme inhibitor or receptor modulator, leading to significant downstream effects on various cellular pathways. Notably, the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity :

-

Anticancer Properties :

- Preliminary studies have shown that derivatives of pyrrolidine compounds can possess anticancer properties. The specific effects of this compound on cancer cell lines remain to be fully elucidated, but related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting a potential pathway for therapeutic applications .

- Neuropharmacological Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride | Similar pyrrolidine structure | Moderate antibacterial activity |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine derivatives | Related thiophene structure | Anticonvulsant and antinociceptive effects |

| 3-(2-Methylthiophen-3-ylmethyl)pyrrolidine | Variations in thiophene substitution | Potentially enhanced biological activity |

This table highlights the unique structural characteristics of this compound compared to similar compounds, emphasizing its distinct biological profile.

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Neuropharmacological Investigations :

Q & A

Q. What synthetic routes are optimal for preparing 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves reductive amination between pyrrolidine derivatives and thiophene-containing aldehydes/ketones. For example, coupling 3-thiophenecarboxaldehyde with pyrrolidine under catalytic hydrogenation (e.g., Pd/C or NaBH4) can yield the intermediate amine, followed by HCl salt formation. Solvent selection (e.g., methanol or THF) and temperature control (25–50°C) are critical to minimize side reactions like over-alkylation. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended .

Q. How can researchers validate the purity and structural identity of this compound during synthesis?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to quantify impurities. Retention time and peak area comparisons against certified reference standards (if available) are essential .

- Structural Confirmation : Employ - and -NMR to verify the thiophene-pyrrolidine linkage and HCl salt formation. For example, the thiophene protons typically appear as a multiplet at δ 7.0–7.5 ppm, while the pyrrolidine methylene groups resonate at δ 2.5–3.5 ppm. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z corresponding to [CHNS·HCl] .

Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?

Methodological Answer: The hydrochloride salt enhances water solubility compared to the free base. However, stability tests in PBS (pH 7.4) at 25°C over 24 hours are advised to assess hydrolysis or oxidation. Use UV-Vis spectroscopy (λmax ~204–210 nm) to monitor degradation. For long-term storage, lyophilize the compound and store at -20°C in airtight containers under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by stereochemical impurities?

Methodological Answer: Chiral impurities (e.g., undesired enantiomers or diastereomers) may arise during synthesis. To address this:

- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/ethanol (90:10) + 0.1% diethylamine to separate enantiomers.

- Stereochemical Assignment : Perform X-ray crystallography or NOESY NMR to confirm absolute configuration. Computational modeling (e.g., DFT calculations) can predict stability differences between stereoisomers .

Q. What strategies are effective for identifying and quantifying trace impurities in bulk batches?

Methodological Answer:

- LC-MS/MS : Configure a Q-TOF system in positive ion mode to detect impurities at ppm levels. Fragment ions from the parent compound (e.g., m/z 279.9 for [M+H]) can help identify degradation products.

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) to simulate stability challenges. Compare impurity profiles using high-resolution mass spectrometry .

Q. How can researchers design assays to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (k, k) at varying compound concentrations (1 nM–10 µM).

- Isothermal Titration Calorimetry (ITC) : Determine binding affinity (K) and stoichiometry by titrating the compound into the protein solution. Control experiments with scrambled analogs (e.g., thiophene-free pyrrolidine derivatives) can validate specificity .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding modes (e.g., GROMACS software) to identify critical residues for interaction. Compare results with experimental mutagenesis data to refine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolite Profiling : Collect plasma samples from in vivo studies (e.g., rodent models) and analyze via UPLC-Q-Exactive to identify active metabolites. Compare these with in vitro metabolites generated using liver microsomes.

- Dose-Response Correlation : Replicate in vitro assays at physiologically relevant concentrations (adjusting for protein binding and clearance rates observed in vivo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。